

Spectroscopic Profile of 2,5-Dichloro-3,6-dimethylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dichloro-3,6-dimethylpyrazine

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This technical guide provides a comprehensive overview of the predicted spectral data for **2,5-Dichloro-3,6-dimethylpyrazine**, a substituted pyrazine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed, predicted analysis based on the known spectral characteristics of structurally related compounds, namely 2,5-dichloropyrazine and 2,5-dimethylpyrazine. The methodologies for acquiring such spectral data are also detailed.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,5-Dichloro-3,6-dimethylpyrazine**. These predictions are derived from established principles of spectroscopy and comparative analysis of similar molecules.

Nuclear Magnetic Resonance (NMR) Data

Due to the symmetrical nature of **2,5-Dichloro-3,6-dimethylpyrazine**, the NMR spectra are expected to be relatively simple.

Table 1: Predicted ^1H and ^{13}C NMR Spectroscopic Data for **2,5-Dichloro-3,6-dimethylpyrazine**

Nucleus	Predicted Chemical Shift (δ) ppm	Multiplicity	Integration/Assignment
^1H NMR	~2.6	Singlet (s)	6H (2 x -CH ₃)
^{13}C NMR	~150	-	C-Cl (C-2, C-5)
~145	-	C-CH ₃ (C-3, C-6)	
~20	-	-CH ₃	

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are based on data from 2,5-dichloropyrazine and 2,5-dimethylpyrazine. The ^1H NMR is expected to show a single peak for the two equivalent methyl groups. The ^{13}C NMR should display three distinct signals for the three sets of equivalent carbon atoms.

Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorptions for the aromatic ring and the methyl groups.

Table 2: Predicted Infrared (IR) Absorption Bands for **2,5-Dichloro-3,6-dimethylpyrazine**

Wavenumber (cm ⁻¹)	Vibration Type	Predicted Intensity
2950 - 3000	C-H Stretch (methyl)	Medium-Weak
1550 - 1580	Aromatic C=N Stretch	Medium-Strong
1400 - 1450	Aromatic C=C Stretch	Medium
1370 - 1390	C-H Bend (methyl)	Medium
1000 - 1200	C-Cl Stretch	Strong
800 - 850	C-H Out-of-plane Bend	Medium

Mass Spectrometry (MS) Data

The mass spectrum of **2,5-Dichloro-3,6-dimethylpyrazine** is expected to exhibit a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl).

Table 3: Predicted Mass Spectrometry (MS) Data for **2,5-Dichloro-3,6-dimethylpyrazine**

m/z	Ion	Predicted Relative Abundance
176	$[M]^+$	High (^{35}Cl , ^{35}Cl)
178	$[M+2]^+$	Medium (^{35}Cl , ^{37}Cl)
180	$[M+4]^+$	Low (^{37}Cl , ^{37}Cl)
161	$[M-\text{CH}_3]^+$	Medium
141	$[M-\text{Cl}]^+$	High

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **2,5-Dichloro-3,6-dimethylpyrazine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

- ^{13}C NMR: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set to ~250 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
- In an agate mortar and pestle, grind 1-2 mg of the solid **2,5-Dichloro-3,6-dimethylpyrazine** with approximately 100-200 mg of the dried KBr.^{[1][2]} The mixture should be a fine, homogeneous powder.^{[1][2]}
- Transfer the powder to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.^[2]

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure: A background spectrum of a pure KBr pellet is first recorded.^[3] The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction:

- For a volatile and thermally stable compound like **2,5-Dichloro-3,6-dimethylpyrazine**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC system.

- Alternatively, a direct insertion probe can be used to introduce the solid sample directly into the ion source.^[4]

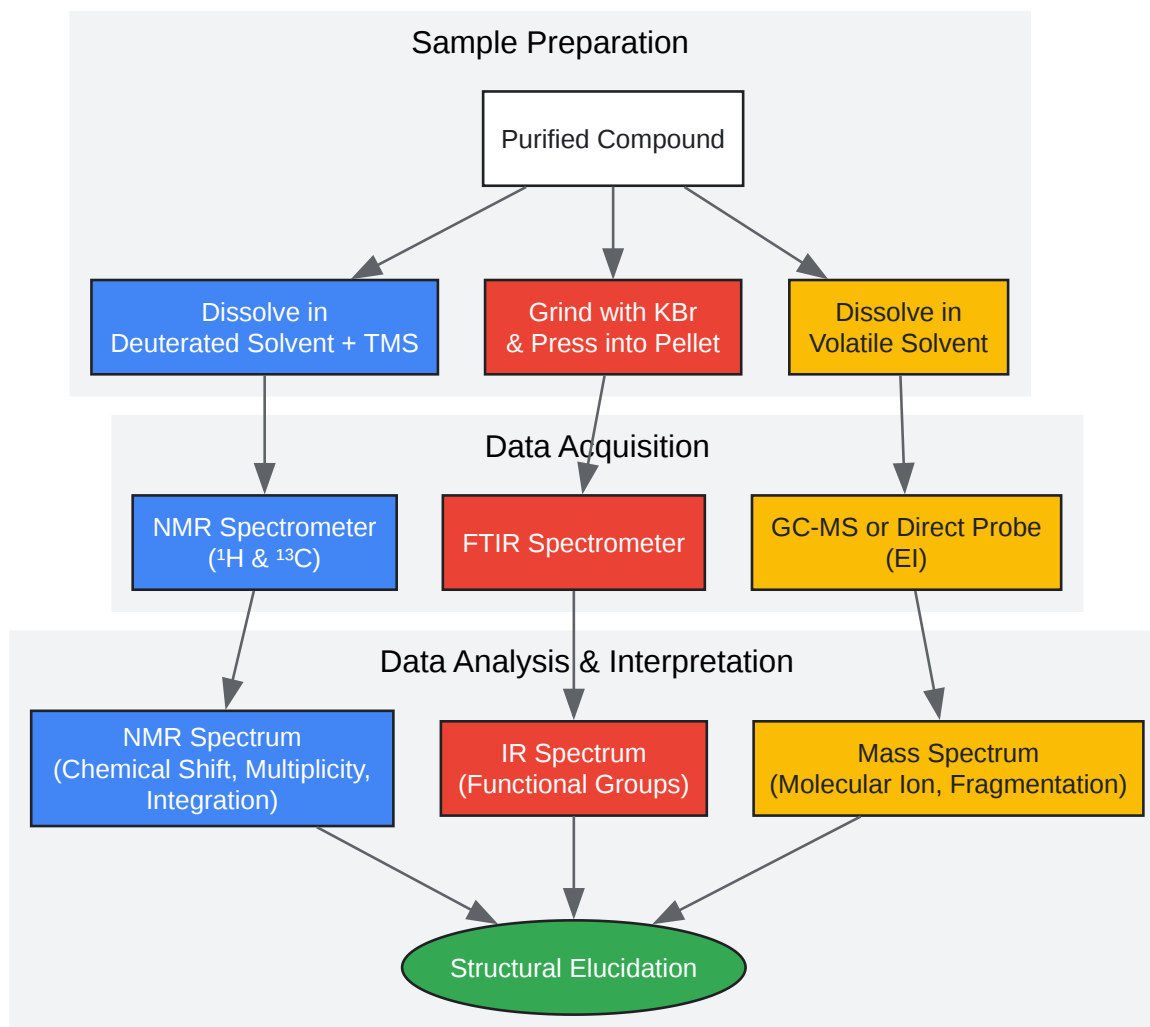
Ionization and Mass Analysis:

- Ionization Method: Electron Ionization (EI) is the most common method for this type of molecule.^{[4][5]} The sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.^{[4][5][6]}
- Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The detector then records the abundance of each ion to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis of an Organic Compound



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Caption: Workflow for spectroscopic analysis of an organic compound.

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